

Spectroscopic Profile of 2-Amino-5-nitrobenzaldehyde: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-nitrobenzaldehyde

Cat. No.: B1606718

[Get Quote](#)

Introduction

2-Amino-5-nitrobenzaldehyde (CAS No. 56008-61-8) is a pivotal chemical intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals, dyes, and specialized ligands for coordination chemistry. Its unique trifunctional structure—comprising an aromatic ring substituted with an aldehyde, a primary amine, and a nitro group—offers a versatile platform for complex molecular design. The precise structural elucidation of this compound is paramount for its effective utilization in research and development.

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for **2-Amino-5-nitrobenzaldehyde**. While direct experimental spectra are not publicly available in common databases like the Spectral Database for Organic Compounds (SDBS), this document leverages established spectroscopic principles and extensive data from structurally analogous compounds to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a robust reference for researchers, scientists, and drug development professionals for the identification, characterization, and quality control of this important synthetic building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry^[1]. For **2-Amino-5-nitrobenzaldehyde**, ¹H and ¹³C NMR provide a detailed map of

the proton and carbon environments, respectively. The predicted data presented here are derived from analyses of related compounds, including 2-nitrobenzaldehyde and 2-amino-5-nitrobenzoic acid[2].

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum is anticipated to be highly informative due to the distinct electronic effects of the three functional groups. The electron-withdrawing nature of both the nitro ($-\text{NO}_2$) and aldehyde ($-\text{CHO}$) groups will significantly deshield adjacent protons, shifting their signals downfield. Conversely, the electron-donating amino ($-\text{NH}_2$) group will shield its neighboring protons. The analysis is based on a standard 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d_6) as the solvent, chosen for its excellent solubilizing capacity for polar aromatic compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data (DMSO-d_6 , 400 MHz)

Predicted Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Rationale for Prediction
~9.80	Singlet (s)	N/A	H-7 (Aldehyde)	The aldehyde proton is expected to be a sharp singlet and significantly downfield due to the strong deshielding effect of the carbonyl group.
~8.40	Doublet (d)	~2.5	H-6	This proton is ortho to the powerful electron-withdrawing nitro group, causing a substantial downfield shift. It exhibits meta-coupling to H-4.
~7.90	Doublet of doublets (dd)	~9.0, ~2.5	H-4	Positioned between the nitro and amino groups, its chemical shift is a balance of withdrawing and donating effects. It shows ortho-coupling to H-3 and meta-coupling to H-6.

				The protons of the primary amine are expected to appear as a broad signal due to quadrupole effects and potential hydrogen exchange. The chemical shift can vary with concentration and temperature.
~7.50	Broad Singlet (br s)	N/A	-NH ₂	
~6.80	Doublet (d)	~9.0	H-3	This proton is ortho to the electron-donating amino group, resulting in a significant upfield (shielded) position compared to other aromatic protons. It exhibits ortho-coupling to H-4.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reflect the electronic diversity of the carbon skeleton. The carbonyl carbon of the aldehyde will be the most downfield signal. Carbons directly attached to the electron-withdrawing nitro and amino groups will also show significant shifts.

Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 101 MHz)

Predicted Chemical Shift (δ) ppm	Assignment	Rationale for Prediction
~191.0	C-7 (CHO)	The aldehyde carbonyl carbon is characteristically found in the far downfield region of the spectrum.
~155.0	C-2	The carbon bearing the amino group (ipso-carbon) is expected to be significantly deshielded by the nitrogen atom's electronegativity and shifted downfield.
~142.0	C-5	The ipso-carbon attached to the nitro group will be deshielded, though typically less so than the carbonyl carbon.
~131.0	C-6	This carbon is adjacent to the nitro group and is expected to be deshielded.
~128.0	C-4	This carbon's chemical shift is influenced by both the ortho-nitro and para-amino groups.
~118.0	C-1	The ipso-carbon to the aldehyde group, also influenced by the ortho-amino group.
~115.0	C-3	This carbon is ortho to the electron-donating amino group and is expected to be the most shielded (upfield) of the aromatic carbons.

Experimental Protocol: NMR Spectroscopy

A standardized protocol is essential for acquiring high-quality, reproducible NMR data.

- Sample Preparation:

- Accurately weigh 10-15 mg of **2-Amino-5-nitrobenzaldehyde** for ^1H NMR (or 50-75 mg for ^{13}C NMR).
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
- Transfer the solution into a clean, dry 5 mm NMR tube.

- Data Acquisition:

- Spectrometer: A 400 MHz (or higher field) NMR spectrometer.
- Temperature: Maintain a constant probe temperature, typically 298 K.
- ^1H NMR: Acquire data with a sufficient number of scans to achieve a signal-to-noise ratio >100:1. A spectral width of -2 to 12 ppm is appropriate.
- ^{13}C NMR: Acquire data using a proton-decoupled pulse sequence. A higher number of scans is required due to the lower natural abundance of ^{13}C . A spectral width of 0 to 220 ppm is standard.

- Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak (DMSO at δ ~2.50 ppm for ^1H) or the internal TMS standard.
- Integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule[1]. The IR spectrum of **2-Amino-5-nitrobenzaldehyde** will be dominated by characteristic absorption bands from the amine, nitro, and aldehyde groups.

Predicted FTIR Spectral Data

The predicted frequencies are based on typical values for substituted aromatic compounds and data from molecules like 2-hydroxy-5-nitrobenzaldehyde[3].

Table 3: Predicted Fourier-Transform Infrared (FTIR) Spectroscopy Data

Predicted Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment	Vibrational Mode
3480 - 3350	Medium	Primary Amine (-NH ₂)	N-H Asymmetric & Symmetric Stretching
3100 - 3000	Medium	Aromatic C-H	C-H Stretching
2850 - 2750	Medium	Aldehyde (-CHO)	C-H Stretching (Fermi resonance doublet)
1700 - 1680	Strong	Aldehyde (-CHO)	C=O Stretching
1630 - 1600	Strong	Aromatic Ring & Amine	C=C Stretching & N-H Bending (Scissoring)
1570 - 1500	Strong	Nitro Group (-NO ₂)	N-O Asymmetric Stretching
1350 - 1320	Strong	Nitro Group (-NO ₂)	N-O Symmetric Stretching
1300 - 1200	Medium	Aromatic Amine	C-N Stretching
900 - 675	Strong	Substituted Aromatic Ring	C-H Out-of-Plane Bending

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

The ATR method is ideal for solid samples, requiring minimal preparation.

- Instrument Preparation:
 - Ensure the diamond or zinc selenide crystal of the ATR accessory is clean.
 - Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small amount of solid **2-Amino-5-nitrobenzaldehyde** onto the center of the ATR crystal.
 - Apply pressure using the built-in clamp to ensure firm and uniform contact between the sample and the crystal surface.
- Data Acquisition:
 - Collect the spectrum over a range of 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
 - The typical resolution is 4 cm^{-1} .

Mass Spectrometry (MS)

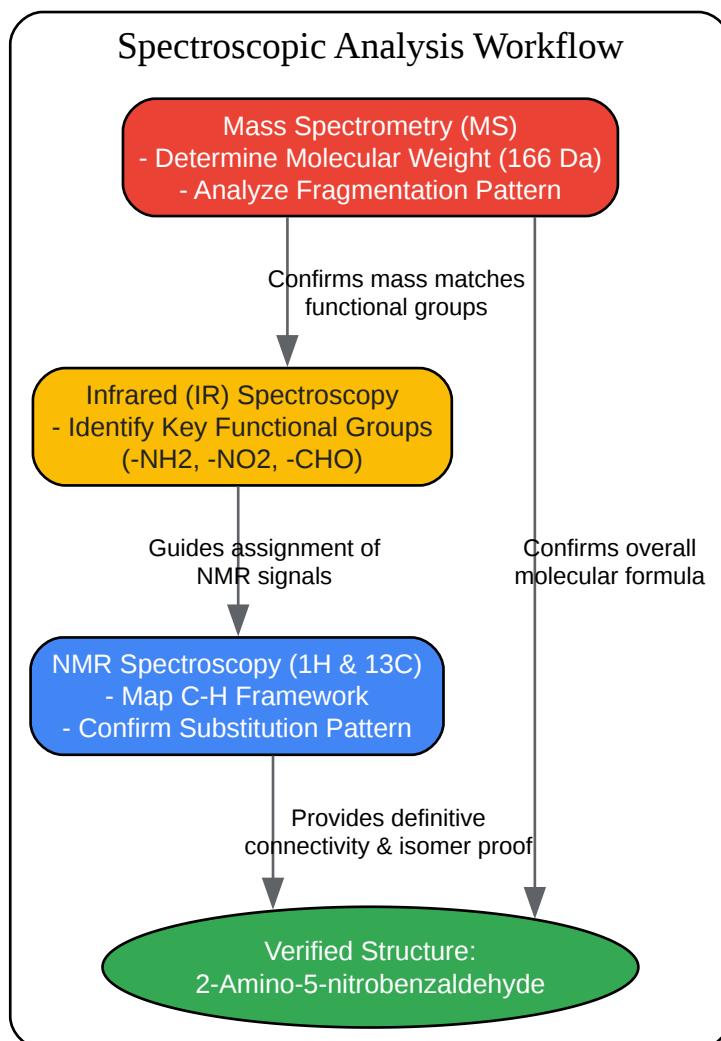
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering crucial clues to its structure. For **2-Amino-5-nitrobenzaldehyde**, the molecular formula is $\text{C}_7\text{H}_6\text{N}_2\text{O}_3$, with a monoisotopic mass of approximately 166.04 Da.

Predicted Mass Spectrometry Data

The fragmentation pattern under Electron Ionization (EI) is predicted based on the stability of potential fragments.

Table 4: Predicted Mass Spectrometry (EI-MS) Data

Predicted m/z	Relative Intensity	Proposed Fragment Ion	Fragmentation Pathway
166	High	$[M]^{+\cdot}$ (Molecular Ion)	Ionization of the parent molecule.
165	High	$[M-H]^+$	Loss of the aldehydic hydrogen radical, a common fragmentation for benzaldehydes.
136	Medium	$[M-NO]^+$	Loss of a nitric oxide radical from the molecular ion.
120	Medium	$[M-NO_2]^+$	Loss of a nitrogen dioxide radical.
108	Medium	$[M-CO-NO]^+$	Sequential loss of carbon monoxide and nitric oxide.
92	High	$[C_6H_6N]^+$	Fragmentation of the ring after loss of CHO and NO ₂ groups.
65	Medium	$[C_5H_5]^+$	A common fragment indicating the benzene ring core.


Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution (approx. 1 mg/mL) of **2-Amino-5-nitrobenzaldehyde** in a volatile organic solvent like ethyl acetate or dichloromethane.

- GC Separation:
 - Inject a small volume (e.g., 1 μ L) of the solution into the GC system.
 - Use a suitable capillary column (e.g., DB-5ms) and a temperature program designed to elute the compound effectively (e.g., ramp from 100 °C to 250 °C).
- MS Data Acquisition:
 - Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
 - Mass Analyzer: Scan a mass range of m/z 40-400 to detect the molecular ion and key fragments.

Integrated Spectroscopic Workflow & Structural Verification

The definitive structural confirmation of **2-Amino-5-nitrobenzaldehyde** relies on the synergistic interpretation of all three spectroscopic techniques. The workflow below illustrates the logical process for verification.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the structural elucidation of **2-Amino-5-nitrobenzaldehyde**.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of **2-Amino-5-nitrobenzaldehyde**. By combining forecasted data from NMR, IR, and MS with standardized, field-proven experimental protocols, researchers and professionals are equipped with the necessary tools for the reliable characterization of this compound. The causality behind the predicted spectral features is explained through the interplay of the electron-donating amino group and the electron-withdrawing nitro and aldehyde functionalities. Adherence to the

described methodologies will ensure the generation of high-quality, reproducible data, underpinning the integrity of any subsequent research or development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-5-nitrobenzaldehyde: A Predictive and Methodological Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1606718#spectroscopic-data-of-2-amino-5-nitrobenzaldehyde-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com